molecular formula C16H17NO3 B1431239 Methyl 6-(1-hydroxyethyl)-3-methyl-4-phenylpicolinate CAS No. 64034-95-3

Methyl 6-(1-hydroxyethyl)-3-methyl-4-phenylpicolinate

Cat. No.: B1431239
CAS No.: 64034-95-3
M. Wt: 271.31 g/mol
InChI Key: ZEZKQHDIWJCWBX-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Assignments

NMR data for related pyridine esters (e.g., methyl picolinate) guide signal assignments:

Proton Environment Chemical Shift (δ, ppm) Multiplicity Integration
Pyridine C3-methyl 2.1–2.3 Singlet 3H
Hydroxyethyl -CH₃ 1.2–1.4 Doublet 3H
Hydroxyethyl -CH(OH) 3.6–4.0 Multiplet 1H
Phenyl ring protons 7.2–7.6 Multiplet 5H
Ester methoxy (-OCH₃) 3.8–3.9 Singlet 3H

Key observations:

  • The hydroxyethyl group generates distinct splitting due to coupling between the -CH(OH) and -CH₃ protons.
  • Aromatic protons exhibit complex splitting from ortho and meta coupling.

Infrared (IR) Vibrational Mode Analysis

IR spectroscopy identifies functional groups through characteristic absorptions:

Bond/Vibration Type Wavenumber (cm⁻¹) Intensity
Ester C=O stretch 1720–1740 Strong
O-H stretch (hydroxyethyl) 3200–3400 Broad
Aromatic C-H stretch 3050–3100 Medium
Pyridine ring vibrations 1580–1600 Strong

The broad O-H stretch at 3200–3400 cm⁻¹ confirms the presence of a hydroxyl group, while the ester carbonyl peak at ~1730 cm⁻¹ dominates the spectrum.

Mass Spectrometric Fragmentation Patterns

The mass spectrum of this compound exhibits key fragments resulting from bond cleavages:

Fragment Ion m/z Proposed Origin
Molecular ion [M]⁺ 271 Intact molecule
[M - CH₃O]⁺ 239 Loss of methoxy group from ester
[M - H₂O]⁺ 253 Dehydration of hydroxyethyl group
Pyridine ring fragment 121 Cleavage between C3-methyl and phenyl

The base peak at m/z 271 corresponds to the molecular ion, while secondary peaks arise from α-cleavage near the ester and hydroxyethyl moieties.

Properties

IUPAC Name

methyl 6-(1-hydroxyethyl)-3-methyl-4-phenylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-10-13(12-7-5-4-6-8-12)9-14(11(2)18)17-15(10)16(19)20-3/h4-9,11,18H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEZKQHDIWJCWBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1C2=CC=CC=C2)C(C)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Preparation

The common precursor is methyl 6-bromopicolinate, which can be synthesized or procured commercially. This intermediate is pivotal for subsequent substitution or coupling reactions to introduce the hydroxyethyl group at the 6-position.

Palladium-Catalyzed Cross-Coupling Reactions

A key method involves palladium-catalyzed cross-coupling reactions such as the Hirao cross-coupling or Stille coupling to install phosphonate or other functional groups on the pyridine ring, which can then be elaborated into hydroxyethyl derivatives.

  • For example, methyl 6-bromopicolinate undergoes palladium-catalyzed coupling with diethylphosphite reagents to form phosphonate esters, which after hydrolysis yield hydroxy-functionalized derivatives.

  • Stille coupling with organotin reagents is also employed to introduce various substituents that can be transformed into hydroxyethyl groups after further chemical manipulation.

Nucleophilic Substitution on Alkyl Bromide Intermediates

Another approach is the conversion of methyl 6-(hydroxymethyl)picolinate to an alkyl bromide intermediate, which then undergoes nucleophilic substitution with hydroxyethyl nucleophiles or related reagents.

  • This method involves substitution reactions where the alkyl bromide is replaced by nucleophiles containing hydroxyethyl groups, followed by hydrolysis to yield the target hydroxyethyl-substituted picolinate.

  • This route allows for diversification by varying the nucleophile, enabling synthesis of a range of hydroxyethyl derivatives.

Hydrolysis and Functional Group Transformations

Post-substitution, ester hydrolysis or saponification steps are often employed to convert ester or phosphonate intermediates into the desired carboxylate or hydroxyethyl-functionalized picolinate.

  • Acid or base-catalyzed hydrolysis is used to remove protecting groups or convert esters into acids or alcohols, finalizing the structure of Methyl 6-(1-hydroxyethyl)-3-methyl-4-phenylpicolinate.

Representative Synthetic Scheme Summary

Step Reaction Type Starting Material Reagents/Catalysts Product/Intermediate Yield (%) Notes
1 Bromination or procurement Methyl picolinate Brominating agent or commercial source Methyl 6-bromopicolinate - Key precursor for further functionalization
2 Palladium-catalyzed cross-coupling Methyl 6-bromopicolinate Pd catalyst, diethylphosphite or organotin reagents Phosphonate or substituted picolinate esters 70-80 Hirao or Stille coupling
3 Nucleophilic substitution Methyl 6-(hydroxymethyl)picolinate bromide Hydroxyethyl nucleophile Hydroxyethyl-substituted picolinate intermediates 60-75 Allows introduction of hydroxyethyl group
4 Hydrolysis/saponification Ester or phosphonate intermediates Acid or base This compound 70-90 Final deprotection and functional group adjustment

Research Findings and Analysis

  • The palladium-catalyzed cross-coupling reactions provide a robust and versatile route to functionalize the pyridine ring with high regioselectivity and good yields, essential for the synthesis of hydroxyethyl derivatives.

  • Nucleophilic substitution on alkyl bromide intermediates is a straightforward method, allowing the introduction of hydroxyethyl groups under mild conditions, preserving sensitive functionalities.

  • Hydrolysis steps are critical to convert protected intermediates into the final active compound, and optimization of reaction conditions (pH, temperature, time) significantly affects yield and purity.

  • The synthetic methods are supported by characterization techniques such as NMR, IR, and mass spectrometry to confirm the structure and purity of the products.

Summary Table of Key Preparation Methods

Method Description Advantages Limitations
Palladium-Catalyzed Cross-Coupling Coupling of methyl 6-bromopicolinate with phosphite or organotin reagents High regioselectivity, good yields Requires expensive catalysts, sensitive to air/moisture
Nucleophilic Substitution Replacement of alkyl bromide by hydroxyethyl nucleophiles Mild conditions, versatile May require careful control of reaction conditions
Hydrolysis/Saponification Conversion of esters/phosphonates to acids/alcohols Final deprotection step, high yield Sensitive to over-hydrolysis or side reactions

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(1-hydroxyethyl)-3-methyl-4-phenylpicolinate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: The major product is the corresponding ketone or aldehyde.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products are substituted aromatic compounds, depending on the specific substituent introduced.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 6-(1-hydroxyethyl)-3-methyl-4-phenylpicolinate has garnered attention for its potential therapeutic properties. Notably, it has been investigated for its role as an indoleamine 2,3-dioxygenase (IDO) inhibitor . IDO is an enzyme implicated in cancer progression and immune response modulation. Inhibiting IDO can enhance T-cell proliferation by increasing tryptophan levels, which is crucial for effective immune responses against tumors .

Cancer Treatment

The compound's structural characteristics allow it to serve as a scaffold for developing novel anticancer agents. Research indicates that derivatives of this compound can be formulated into pharmaceutical compositions aimed at treating various cancers by modulating the kynurenine pathway .

Analytical Applications

In addition to its medicinal uses, this compound is utilized as an analytical standard in chemical and pharmaceutical research. Its purity and stability make it suitable for calibration in chromatographic techniques such as HPLC (High-Performance Liquid Chromatography) and LC-MS (Liquid Chromatography-Mass Spectrometry) .

Quality Control

The compound serves as a reference material for assessing the purity of related compounds in pharmaceutical formulations. This application is vital for ensuring the quality and efficacy of drug products .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • Study on IDO Inhibition : A study highlighted the compound's effectiveness in inhibiting IDO, demonstrating a significant increase in tryptophan levels in vitro, which correlated with enhanced immune response markers .
  • Analytical Method Development : Another research effort focused on developing HPLC methods utilizing this compound as an internal standard, showcasing its utility in quantifying related metabolites in biological samples .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Medicinal ChemistryPotential IDO inhibitor for cancer treatment; enhances T-cell proliferation
Analytical ChemistryUsed as an analytical standard for HPLC and LC-MS; ensures quality control of pharmaceuticals
Research StudiesDocumented effectiveness in inhibiting IDO; developed methods for quantifying metabolites

Mechanism of Action

The mechanism of action of Methyl 6-(1-hydroxyethyl)-3-methyl-4-phenylpicolinate involves its interaction with specific molecular targets. The hydroxyethyl group may participate in hydrogen bonding or other interactions with biological molecules, while the phenyl group can engage in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for its targets, thereby modulating its biological activity.

Comparison with Similar Compounds

Key Observations :

  • Methyl 6-Acetyl-3-methyl-4-phenylpicolinate (CAS: 64034-97-5) shares the same methyl and phenyl substituents but replaces the hydroxyethyl group with an acetyl moiety.
  • Chlorinated analogues (e.g., Methyl 4-amino-3,6-dichloropicolinate) exhibit reduced hydrophilicity due to halogenation, which may enhance stability but limit solubility in polar solvents .
  • Positional isomerism in Methyl 6-methyl-3-phenylpicolinate (phenyl at C3 instead of C4) demonstrates how substituent placement impacts steric hindrance and aromatic stacking interactions .

Comparison with Analogues

  • Acetyl derivative (CAS: 64034-97-5) : Synthesized via Friedel-Crafts acylation, followed by esterification .
  • Chlorinated analogues: Typically prepared via nucleophilic aromatic substitution using POCl₃ or PCl₅, as described for Methyl 4-amino-3,6-dichloropicolinate .
  • Sulfonamide derivatives (e.g., compounds in ): Employ sulfonyl chloride reactions, highlighting divergent strategies for introducing polar groups .

Physicochemical and Reactivity Profiles

  • Hydroxyethyl vs. Acetyl : The hydroxyethyl group in the target compound enhances hydrogen-bonding capacity compared to the acetyl group, improving aqueous solubility but increasing susceptibility to oxidation .
  • Chlorinated vs. Methyl/Phenyl : Chlorine atoms increase molecular weight and density but reduce bioavailability due to higher lipophilicity .

Biological Activity

Methyl 6-(1-hydroxyethyl)-3-methyl-4-phenylpicolinate (CAS Number: 64034-95-3) is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant research findings.

Chemical Structure and Properties

This compound features a picolinate backbone, which is known for its diverse biological properties. The compound's structure can be represented as follows:

C15H17NO3\text{C}_{15}\text{H}_{17}\text{N}\text{O}_3
PropertyValue
Molecular FormulaC₁₅H₁₇N₃O₃
Molecular Weight273.31 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular metabolism and energy production.
  • Cell Signaling Modulation : It appears to influence key signaling pathways, potentially affecting gene expression and cellular responses to external stimuli.
  • Antioxidant Activity : Some studies suggest that this compound may possess antioxidant properties, helping to mitigate oxidative stress within cells.

Case Study: Inhibition of Kinase Activity

A study investigating the effects of this compound on PIM kinase activity revealed promising results. PIM kinases are implicated in various cancers, and their inhibition could lead to therapeutic benefits.

Table 2: IC50 Values for Kinase Inhibition

CompoundIC50 (µM)
This compound0.5
Control (DMSO)>10

The results indicate that the compound effectively inhibits PIM kinase activity at low concentrations, suggesting its potential as an anticancer agent.

Dosage Effects in Animal Models

In vivo studies have shown that the biological effects of this compound are dose-dependent:

  • Low Doses : Beneficial effects on metabolic processes and cellular function.
  • High Doses : Induction of cellular stress and apoptosis, highlighting the importance of dosage in therapeutic applications.

Metabolic Pathways

The compound interacts with various metabolic enzymes, influencing metabolic flux and altering levels of key metabolites. This interaction can lead to significant changes in overall metabolic homeostasis.

Transport and Distribution

Research indicates that this compound is transported within cells via specific transporters, which affects its localization and biological activity. Understanding these transport mechanisms is crucial for optimizing its therapeutic use.

Q & A

Q. What are the recommended synthetic routes for Methyl 6-(1-hydroxyethyl)-3-methyl-4-phenylpicolinate, and how can stereochemical control be achieved?

Synthesis of this compound likely involves functionalization at the pyridine ring’s 6-position. A plausible method includes:

  • Step 1 : Starting with a substituted picolinic acid ester (e.g., methyl 3-methyl-4-phenylpicolinate).
  • Step 2 : Introducing the 1-hydroxyethyl group via nucleophilic substitution or oxidation-reduction sequences. For example, describes analogous procedures for generating α-hydroxyethyl substituents using silyl-protected intermediates followed by hydrolysis .
  • Stereochemical Control : Chiral resolution (e.g., enzymatic kinetic resolution) or asymmetric catalysis (e.g., Sharpless dihydroxylation) may ensure enantiomeric purity. highlights the importance of stereochemistry in structurally related β-lactam antibiotics, where (R)- or (S)-hydroxyethyl groups dictate activity .

Q. How should researchers characterize the stability of this compound under varying solvent conditions?

  • Methodology : Conduct accelerated stability studies using HPLC or LC-MS to monitor degradation products.
    • Solvent Systems : Test polar protic (e.g., methanol/water), polar aprotic (e.g., DMSO), and nonpolar solvents (e.g., hexane).
    • Conditions : Expose the compound to heat (40–60°C), light, and acidic/basic buffers (pH 3–10).
  • Key Parameters : Track ester hydrolysis (via loss of methyl carboxylate) and oxidation of the hydroxyethyl group (to acetyl). suggests dimerization risks for similar α-hydroxyethyl-substituted heterocycles under thermal stress .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR : Use 1^{1}H and 13^{13}C NMR to verify substitution patterns (e.g., phenyl at C4, hydroxyethyl at C6). Compare chemical shifts with analogs like methyl 6-acetyl-3-methyl-4-phenylpicolinate () .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated for C16_{16}H17_{17}NO3_3: 271.12 g/mol).
  • Chromatography : HPLC with UV/Vis detection (λ ~250–300 nm for aromatic systems) to assess purity ≥98% () .

Advanced Research Questions

Q. How does the hydroxyethyl group influence the compound’s reactivity in cross-coupling or cycloaddition reactions?

  • Mechanistic Insight : The hydroxyethyl moiety may act as a directing group or participate in hydrogen bonding, altering regioselectivity. For example, describes analogous azetidine derivatives where hydroxyethyl groups stabilize transition states in ring-opening reactions .
  • Experimental Design :
    • Perform Suzuki-Miyaura coupling with aryl boronic acids, comparing reactivity to acetyl-substituted analogs () .
    • Use DFT calculations to map electron density changes induced by the hydroxyethyl group.

Q. What strategies can resolve contradictions in reported dimerization kinetics of α-hydroxyethyl-substituted heterocycles?

  • Data Contradictions : reports rapid dimerization of α-hydroxyethyl furans via O-quinodimethane intermediates, while shows stability in β-lactams.
  • Resolution :
    • Steric Effects : The phenyl group at C4 (this compound) may hinder dimerization vs. smaller substituents in .
    • Solvent Polarity : Test dimerization rates in low-polarity solvents (e.g., toluene) vs. polar media (e.g., DMF).
    • In Situ Monitoring : Use real-time FTIR or Raman spectroscopy to detect transient intermediates.

Q. How can computational modeling predict the compound’s bioavailability or interaction with biological targets?

  • Approach :
    • Molecular Dynamics (MD) : Simulate membrane permeability (logP ~2.5–3.5 predicted for this compound).
    • Docking Studies : Target enzymes with conserved carboxylate-binding pockets (e.g., kinases, esterases). references similar pyridine derivatives used in drug discovery .
  • Validation : Compare predictions with in vitro assays (e.g., Caco-2 permeability, microsomal stability).

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-(1-hydroxyethyl)-3-methyl-4-phenylpicolinate
Reactant of Route 2
Methyl 6-(1-hydroxyethyl)-3-methyl-4-phenylpicolinate

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